molecular formula C13H18ClNO2 B3317560 tert-Butyl isoindoline-1-carboxylate hydrochloride CAS No. 96325-07-4

tert-Butyl isoindoline-1-carboxylate hydrochloride

Cat. No. B3317560
CAS RN: 96325-07-4
M. Wt: 255.74 g/mol
InChI Key: LAWSWFVOUWPMPD-UHFFFAOYSA-N
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Description

“tert-Butyl isoindoline-1-carboxylate hydrochloride” is a unique chemical compound. It has a linear formula of C13H18O2N1Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “tert-Butyl isoindoline-1-carboxylate hydrochloride” can be represented by the SMILES string O=C (OC (C) (C)C)C1NCC2=CC=CC=C12.Cl . The InChI key for this compound is LAWSWFVOUWPMPD-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl isoindoline-1-carboxylate hydrochloride” are not available, it’s known that tert-Butyl indoline-1-carboxylate is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .


Physical And Chemical Properties Analysis

“tert-Butyl isoindoline-1-carboxylate hydrochloride” is a solid . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available for this compound.

Future Directions

As for future directions, the use of “tert-Butyl isoindoline-1-carboxylate hydrochloride” and similar compounds in research and industry could be expanded by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

properties

IUPAC Name

tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-13(2,3)16-12(15)11-10-7-5-4-6-9(10)8-14-11;/h4-7,11,14H,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWSWFVOUWPMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl isoindoline-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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